

Application Notes and Protocols for C16-Urea-Ceramide Synthesis and Research

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Compound of Interest

Compound Name: C16-Urea-Ceramide

Cat. No.: B3044049

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Introduction

C16-Urea-Ceramide, also known by its chemical name D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexadecane-urea, is a synthetic analog of ceramide, a central lipid mediator in cellular signaling. Ceramides are implicated in a variety of cellular processes, including the regulation of cell growth, differentiation, senescence, and apoptosis. The urea linkage in **C16-Urea-Ceramide** offers modified chemical stability and potentially altered biological activity compared to its natural amide-linked counterpart, making it a valuable tool for investigating ceramide-mediated signaling pathways. This document provides a detailed, though generalized, protocol for the synthesis of **C16-Urea-Ceramide** and highlights its application in studying cellular signaling pathways, particularly those involved in apoptosis and cell cycle arrest.

Chemical and Physical Data

A summary of the key quantitative data for **C16-Urea-Ceramide** is presented in Table 1. This information is crucial for the accurate preparation of solutions and for the characterization of the synthesized compound.

| Parameter | Value | Reference |
|-------------------|---|---------------------------------|
| Molecular Formula | C ₃₅ H ₇₀ N ₂ O ₃ | [1] |
| Molecular Weight | 566.94 g/mol | [1] |
| Purity | >99% (as commercially available) | [1] |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF | Inferred from similar compounds |
| Reaction Yield | Not specified in literature; typically moderate to high for urea formation reactions. | |

Experimental Protocols

Synthesis of C16-Urea-Ceramide

The following is a generalized protocol for the synthesis of **C16-Urea-Ceramide**, based on common organic synthesis methods for forming urea linkages from an amine and an isocyanate.

Materials and Reagents:

- D-erythro-2-Amino-4-octadecene-1,3-diol (Sphingosine)
- Hexadecyl isocyanate
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))
- Inert gas (e.g., Argon or Nitrogen)
- Silica gel for column chromatography

- Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Preparation of Reactants:
 - Dissolve D-erythro-2-Amino-4-octadecene-1,3-diol (1 equivalent) in the chosen anhydrous aprotic solvent under an inert atmosphere.
 - In a separate flask, dissolve hexadecyl isocyanate (1.1 equivalents) in the same anhydrous solvent.
- Reaction:
 - Slowly add the hexadecyl isocyanate solution to the sphingosine solution at room temperature with continuous stirring.
 - The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
- Work-up and Purification:
 - Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
 - The crude product can be purified by silica gel column chromatography.
 - A gradient of hexane and ethyl acetate is typically effective for eluting the desired product.
- Characterization:
 - The purified **C16-Urea-Ceramide** should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Note: This is a generalized protocol. Optimization of the solvent, temperature, and reaction time may be necessary to improve the yield and purity of the final product.

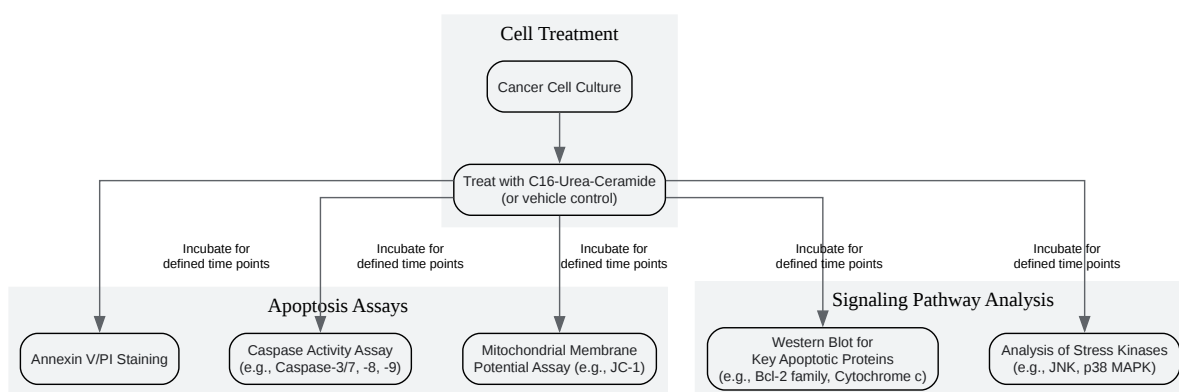
Application in Cellular Signaling Research

C16-Urea-Ceramide is a valuable tool for elucidating the complex roles of ceramides in cellular signaling. Its stability and ability to mimic natural ceramides allow for controlled studies of ceramide-induced biological responses.

Ceramide-Mediated Apoptosis

Ceramides are well-established mediators of apoptosis, or programmed cell death. They can be generated in response to various cellular stresses, including chemotherapy and radiation, and act as second messengers to initiate apoptotic signaling cascades. **C16-Urea-Ceramide** can be used to mimic this effect and study the downstream signaling events.

Experimental Workflow for Studying Ceramide-Induced Apoptosis:

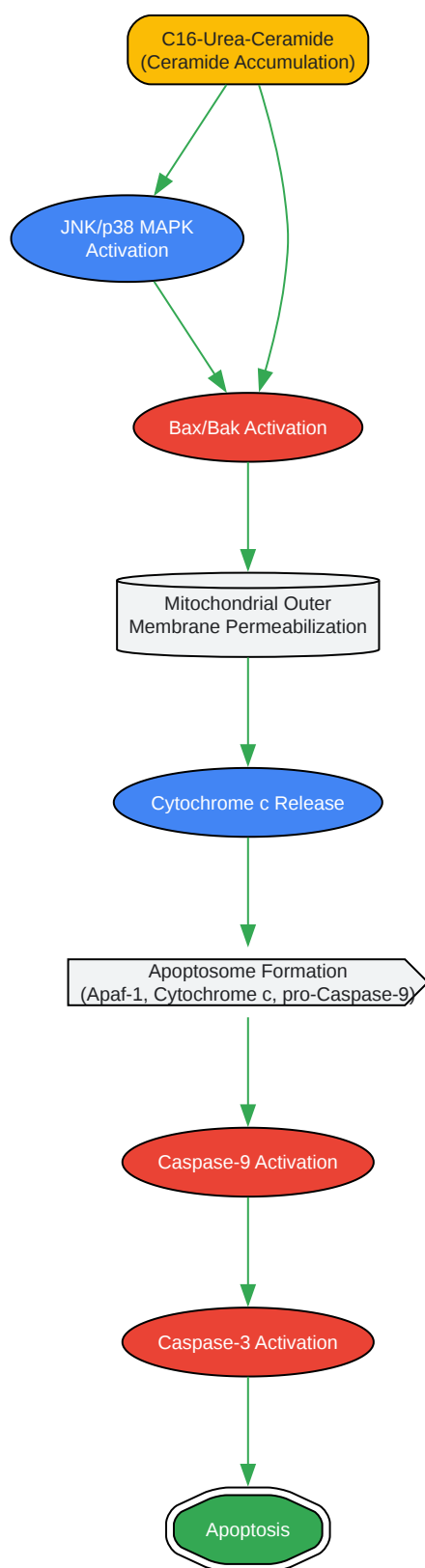


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Caption: Workflow for investigating **C16-Urea-Ceramide**-induced apoptosis.

Ceramide-Induced Apoptosis Signaling Pathway:

Ceramide accumulation triggers a complex signaling network leading to apoptosis. This involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.



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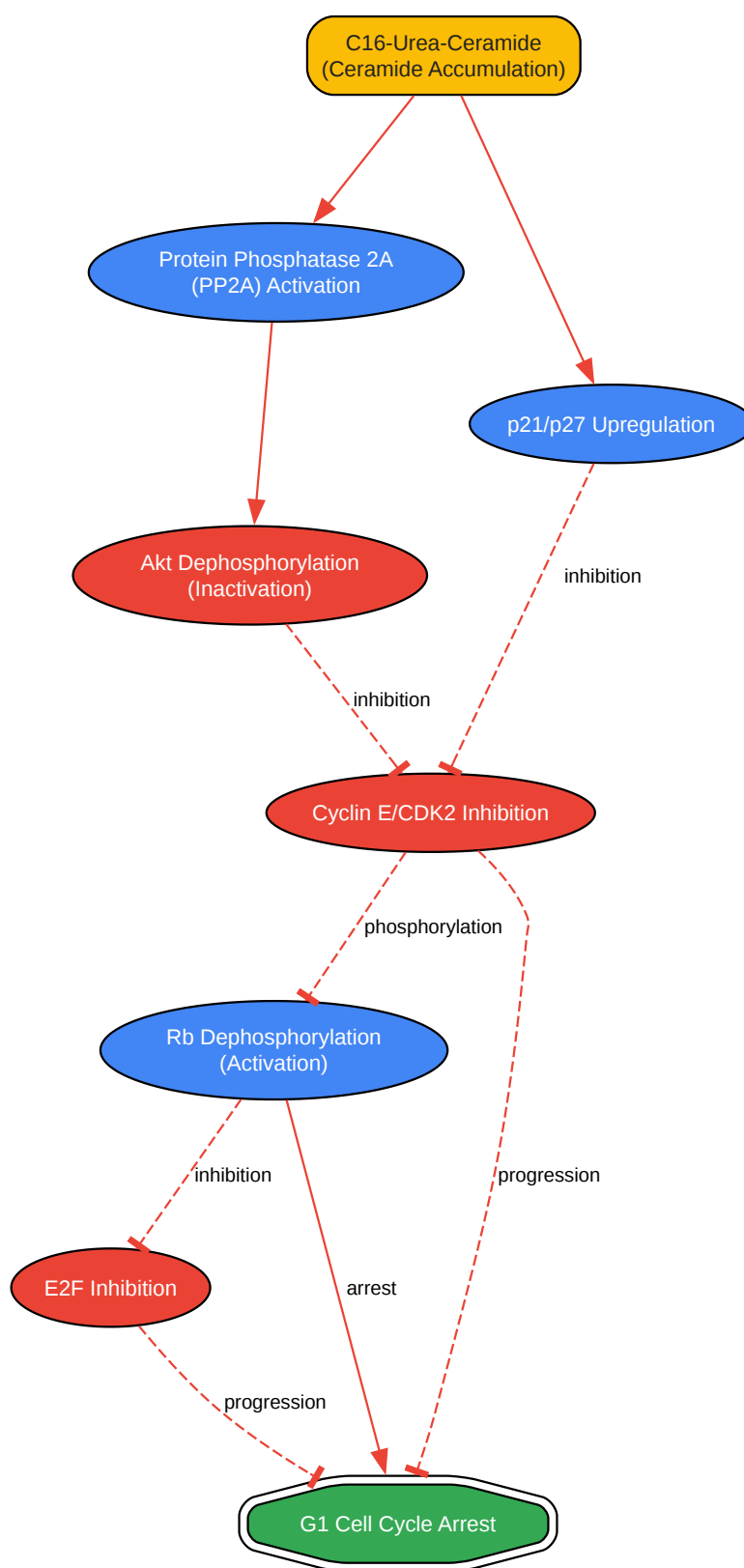
Caption: Simplified signaling pathway of ceramide-induced intrinsic apoptosis.

Ceramide and Cell Cycle Arrest

In addition to inducing apoptosis, ceramides can also cause cell cycle arrest, primarily at the G0/G1 and G1/S transitions. This provides a mechanism for controlling cell proliferation. **C16-Urea-Ceramide** can be utilized to study the molecular players involved in this process.

Ceramide-Induced G1 Cell Cycle Arrest Signaling Pathway:

Ceramide accumulation can lead to the activation of protein phosphatases and subsequent dephosphorylation of key cell cycle regulators.



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Caption: Key signaling events in ceramide-induced G1 cell cycle arrest.

By utilizing **C16-Urea-Ceramide** in conjunction with the outlined experimental approaches, researchers can gain deeper insights into the multifaceted roles of ceramide signaling in cellular homeostasis and disease, paving the way for the development of novel therapeutic strategies.

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References

- 1. [avantiresearch.com](https://www.avantiresearch.com) [[avantiresearch.com](https://www.avantiresearch.com)]
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